1-(3-Cyano-4-methylphenyl)-3-methylthiourea
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Overview
Description
1-(3-Cyano-4-methylphenyl)-3-methylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse chemical reactivity and biological activities This compound is characterized by the presence of a cyano group, a methyl group, and a thiourea moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyano-4-methylphenyl)-3-methylthiourea typically involves the reaction of 3-cyano-4-methylaniline with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The reaction proceeds through nucleophilic addition of the amine group to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and advanced purification techniques can further improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyano-4-methylphenyl)-3-methylthiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thiourea moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-(3-Cyano-4-methylphenyl)-3-methylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is studied for its potential therapeutic effects and as a lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Cyano-4-methylphenyl)-3-methylthiourea involves its interaction with specific molecular targets and pathways. The cyano group and thiourea moiety play crucial roles in its biological activity. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Cyano-4-methylphenyl)-3-phenylthiourea
- 1-(3-Cyano-4-methylphenyl)-3-ethylthiourea
- 1-(3-Cyano-4-methylphenyl)-3-propylthiourea
Uniqueness
1-(3-Cyano-4-methylphenyl)-3-methylthiourea is unique due to its specific substitution pattern on the phenyl ring and the presence of both cyano and thiourea functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its unique structure makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-cyano-4-methylphenyl)-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-3-4-9(5-8(7)6-11)13-10(14)12-2/h3-5H,1-2H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDNZFYJAOICRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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